molecular formula C9H15N3O2 B13316112 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B13316112
M. Wt: 197.23 g/mol
InChI Key: RPGPVMNRFQEVEF-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an oxadiazole ring. The molecular formula of this compound is C9H15N3O2, and it has a molecular weight of 197.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-substituted piperidines, which undergoes a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of specific oxidants and additives can help in achieving the desired selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is unique due to its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

The compound 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of 197.23 g/mol. Its structure includes a pyrrolidine ring and an oxadiazole moiety, which are critical for its biological interactions. The ethoxy group enhances its solubility and biological activity.

Anticancer Properties

Research indicates that compounds containing the oxadiazole structure often exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Various derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The IC50 values for these compounds can range from sub-micromolar to micromolar concentrations .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.12Induces apoptosis via p53 activation
6aA5490.75Inhibits HDAC activity
15U9371.5Disrupts DNA replication machinery

The studies suggest that the presence of electron-withdrawing groups (EWGs) on the aromatic rings enhances the anticancer activity by increasing the lipophilicity and cellular uptake of the compounds .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Notably:

  • In Vitro Testing : Several oxadiazole derivatives demonstrated potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The oxadiazole ring allows for hydrogen bonding and hydrophobic interactions with target proteins, facilitating binding to enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Many studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspases .
  • HDAC Inhibition : Some derivatives act as histone deacetylase inhibitors (HDACi), which are crucial in regulating gene expression related to cell cycle and apoptosis .

Case Studies

A notable study evaluated a series of oxadiazole derivatives including this compound against various cancer cell lines. The results indicated:

  • Higher Efficacy Compared to Standard Treatments : Certain derivatives exhibited greater cytotoxicity than doxorubicin in specific cancer models.

Summary of Findings

The following table summarizes key findings from recent studies on related oxadiazole compounds:

Study ReferenceCompound TestedCell Line(s)Key Finding
5aMCF-7Induces apoptosis with IC50 = 0.12 µM
6aA549Strong HDAC inhibition
15U937Effective against leukemia cells

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-[(2R,4R)-4-ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H15N3O2/c1-3-13-7-4-8(10-5-7)9-12-11-6(2)14-9/h7-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI Key

RPGPVMNRFQEVEF-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H](NC1)C2=NN=C(O2)C

Canonical SMILES

CCOC1CC(NC1)C2=NN=C(O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.